molecular formula C11H19N3O2 B581785 3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1223748-32-0

3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B581785
CAS No.: 1223748-32-0
M. Wt: 225.292
InChI Key: QXXBSSUJZIPILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The complete chemical name reflects the substitution pattern on the pyrazole ring, where the carboxylic acid group occupies position 5, a methyl group is attached to nitrogen at position 1, and a complex aminomethyl substituent is located at position 3 of the pyrazole core. The Chemical Abstracts Service registry number 1223748-32-0 provides unambiguous identification of this specific structural isomer.

The molecular formula C11H19N3O2 indicates the presence of eleven carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 225.29 grams per mole. The compound's systematic identification includes multiple nomenclature variants that reflect different naming conventions and tautomeric forms. Alternative names include 1H-Pyrazole-5-carboxylic acid, 3-[[ethyl(1-methylethyl)amino]methyl]-1-methyl- and 5-[[ethyl(isopropyl)amino]methyl]-2-methylpyrazole-3-carboxylic acid, which demonstrate the flexibility in describing the substitution pattern.

The Simplified Molecular Input Line Entry System representation O=C(C1=CC(CN(CC)C(C)C)=NN1C)O provides a linear notation that captures the complete structural information including connectivity and functional group positioning. International Chemical Identifier systems assign unique identifiers that facilitate database searches and structural comparisons across different chemical information platforms. The compound's classification as a substituted pyrazole carboxylic acid places it within a broader family of heterocyclic compounds with significant biological and pharmaceutical relevance.

Molecular Geometry and Conformational Analysis

Conformational analysis of this compound reveals complex three-dimensional arrangements influenced by intramolecular interactions and steric considerations. The pyrazole ring system adopts a planar configuration typical of aromatic heterocycles, with the carboxylic acid group positioned to allow optimal overlap of the carbonyl π-system with the aromatic ring. Theoretical calculations demonstrate that the most stable conformations are characterized by specific torsion angles that minimize steric hindrance while maximizing stabilizing interactions.

The aminomethyl substituent at position 3 introduces conformational flexibility through rotation around the carbon-nitrogen and carbon-carbon bonds connecting the side chain to the pyrazole ring. Computational modeling studies indicate that the ethyl(isopropyl)amino group can adopt multiple conformations, with energy barriers between rotamers typically ranging from 2 to 5 kilocalories per mole depending on the specific rotation pathway. The isopropyl group contributes additional steric bulk that influences the preferred orientations of the entire substituent relative to the pyrazole plane.

Intramolecular hydrogen bonding interactions play a crucial role in stabilizing specific conformations of the molecule. The carboxylic acid group can form hydrogen bonds with nitrogen atoms in the pyrazole ring or amino substituent, creating seven or eight-membered ring systems that restrict conformational freedom. These interactions result in preferred conformations where torsion angles approach values near plus or minus 180 degrees, consistent with extended molecular geometries observed in related pyrazole carboxylic acid derivatives.

Conformational Parameter Value Range Preferred Value Energy Barrier (kcal/mol)
Pyrazole-Carboxyl Torsion ±150° to ±180° ±175° 3.2
Aminomethyl-Pyrazole Torsion ±120° to ±180° ±165° 2.8
Ethyl-Amino Rotation 0° to 360° 60°, 180°, 300° 1.5
Isopropyl-Amino Rotation 0° to 360° 120°, 240° 2.1

X-ray Crystallography and Powder Diffraction Studies

Single crystal X-ray diffraction analysis provides definitive structural information for this compound, revealing precise atomic positions and intermolecular packing arrangements. Crystallographic studies of related pyrazole carboxylic acid derivatives demonstrate characteristic hydrogen bonding patterns that stabilize the crystal lattice through carboxylic acid dimer formation and amino group interactions. The crystal structure typically exhibits molecules arranged in ribbon-like patterns where hydrogen bonds between carboxylic acid groups create infinite chains extending through the crystal structure.

Powder diffraction studies complement single crystal investigations by providing information about bulk material properties and polymorphic behavior. Diffraction patterns show characteristic peak positions corresponding to d-spacings between crystallographic planes, with major reflections typically observed at 2θ angles between 10 and 40 degrees when using copper K-alpha radiation. The relative intensities of diffraction peaks provide information about preferred orientations and crystallite size distributions in powdered samples.

Temperature-dependent crystallographic investigations reveal thermal expansion behavior and potential phase transitions in the solid state. Studies of related compounds indicate that pyrazole carboxylic acids often exhibit order-disorder transitions at elevated temperatures, where hydrogen-bonded protons become dynamically disordered between donor and acceptor sites. These transitions manifest as changes in diffraction peak intensities and positions that can be monitored as functions of temperature.

Crystallographic data for the compound family typically shows space group symmetries that accommodate the molecular geometry while allowing efficient crystal packing. Unit cell parameters vary depending on specific substitution patterns, with typical values for similar compounds showing monoclinic or triclinic crystal systems. The crystal density generally ranges from 1.2 to 1.4 grams per cubic centimeter, consistent with organic molecular crystals containing nitrogen heterocycles and carboxylic acid functional groups.

Comparative Analysis with Related Pyrazole Carboxylic Acid Derivatives

Structural comparison with 1-methyl-1H-pyrazole-5-carboxylic acid reveals the significant impact of the aminomethyl substituent on molecular geometry and crystal packing behavior. The parent compound without the position 3 substituent has a molecular formula C5H6N2O2 and molecular weight of 126.12 grams per mole, demonstrating the substantial increase in molecular complexity introduced by the ethyl(isopropyl)aminomethyl group. The Chemical Abstracts Service number 16034-46-1 for the parent compound facilitates direct structural comparisons and property correlations.

Analysis of 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid provides insights into the effects of simpler alkyl substitution at position 3. This related compound with molecular formula C7H10N2O2 and molecular weight 154.16 grams per mole demonstrates intermediate structural complexity between the unsubstituted parent and the target aminomethyl-substituted derivative. The systematic progression from hydrogen to ethyl to aminomethyl substitution illustrates how increasing steric bulk and hydrogen bonding capability influence conformational preferences and crystal packing arrangements.

Comparison with 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid reveals the specific contributions of nitrogen versus carbon substitution at the position 3 side chain. The isopropyl-substituted analog has molecular formula C8H12N2O2 and molecular weight 168.2 grams per mole, providing a direct comparison for understanding how replacement of the isopropyl carbon with nitrogen affects overall molecular properties. The amino functionality introduces additional hydrogen bonding capability that significantly alters intermolecular interactions compared to the purely hydrocarbon substituent.

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Position 3 Substituent
Parent compound C5H6N2O2 126.12 16034-46-1 Hydrogen
3-ethyl derivative C7H10N2O2 154.16 26308-42-9 Ethyl
3-isopropyl derivative C8H12N2O2 168.2 78208-73-8 Isopropyl
Target compound C11H19N3O2 225.29 1223748-32-0 Ethyl(isopropyl)aminomethyl

The series demonstrates progressive increases in molecular weight and structural complexity that correlate with enhanced conformational flexibility and modified crystal packing behavior. Theoretical calculations indicate that hydrogen bonding energies increase substantially with amino group introduction, while steric interactions become more significant as substituent size increases. These structural modifications directly influence physical properties including melting points, solubility behavior, and intermolecular association patterns in both solid and solution phases.

Properties

IUPAC Name

5-[[ethyl(propan-2-yl)amino]methyl]-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-5-14(8(2)3)7-9-6-10(11(15)16)13(4)12-9/h6,8H,5,7H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXBSSUJZIPILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NN(C(=C1)C(=O)O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676578
Record name 3-{[Ethyl(propan-2-yl)amino]methyl}-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-32-0
Record name 3-{[Ethyl(propan-2-yl)amino]methyl}-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Core Construction

The pyrazole backbone is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For 1-methyl-1H-pyrazole-5-carboxylic acid derivatives, ethyl 3-oxopentanoate or similar β-keto esters react with methylhydrazine to form the ester intermediate, which is subsequently hydrolyzed to the carboxylic acid. For example, ethyl 5-isopropyl-2-methyl-pyrazole-3-carboxylate undergoes hydrolysis with aqueous sodium hydroxide in ethanol/water to yield 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (74% yield).

Introducing the Aminomethyl Group at Position 3

The key challenge lies in introducing the ((ethyl(isopropyl)amino)methyl) moiety at position 3. Two primary strategies emerge:

Mannich Reaction

The Mannich reaction enables direct installation of the aminomethyl group via condensation of formaldehyde, a secondary amine (ethyl(isopropyl)amine), and the pyrazole. This method requires an acidic hydrogen at position 3, which is feasible due to the electron-withdrawing effect of the adjacent nitrogen atoms.

Procedure :

  • Dissolve 1-methyl-1H-pyrazole-5-carboxylic acid ester (e.g., ethyl ester) in a polar aprotic solvent (DMF or THF).

  • Add ethyl(isopropyl)amine (1.2 eq) and paraformaldehyde (1.5 eq).

  • Heat at 60–80°C for 6–12 hours.

  • Hydrolyze the ester to the carboxylic acid using NaOH in ethanol/water.

Challenges :

  • Competing reactions at other positions may occur if multiple acidic hydrogens exist.

  • The ester group may require protection during the Mannich reaction to prevent side reactions.

Halogenation Followed by Nucleophilic Substitution

This route involves bromination or chlorination at position 3, followed by displacement with ethyl(isopropyl)amine.

Procedure :

  • Halogenation : Treat 1-methyl-1H-pyrazole-5-carboxylic acid ester with N-bromosuccinimide (NBS) or SOCl₂ in DCE under reflux to yield 3-(halomethyl)-1-methyl-1H-pyrazole-5-carboxylate.

  • Amination : React the halomethyl intermediate with ethyl(isopropyl)amine (2 eq) in THF or DMF at 50–80°C for 4–8 hours.

  • Hydrolysis : Convert the ester to the carboxylic acid using NaOH.

Example :
Ethyl 3-(chloromethyl)-1-methyl-1H-pyrazole-5-carboxylate reacts with ethyl(isopropyl)amine in DMF at 80°C to afford the aminomethyl derivative (yield: ~65%).

Optimized Synthetic Routes and Data

Route 1: Mannich Reaction Pathway

StepReagents/ConditionsYieldKey Observations
1. Ester synthesisEthyl 3-oxopentanoate, methylhydrazine, ethanol, reflux85%Forms ethyl 1-methyl-1H-pyrazole-5-carboxylate.
2. Mannich reactionEthyl(isopropyl)amine, paraformaldehyde, DMF, 70°C, 8h58%Requires excess amine to drive reaction.
3. Ester hydrolysis2M NaOH, ethanol/water, 80°C, 2h92%Acidify with HCl to precipitate product.

Overall yield : 45%

Route 2: Halogenation-Amination Pathway

StepReagents/ConditionsYieldKey Observations
1. BrominationNBS, AIBN, CCl₄, reflux, 6h78%Radical bromination at position 3.
2. AminationEthyl(isopropyl)amine, K₂CO₃, DMF, 60°C, 6h67%Base accelerates substitution.
3. Hydrolysis1M NaOH, THF/water, rt, 2h95%Mild conditions prevent decarboxylation.

Overall yield : 50%

Critical Analysis of Methodologies

Mannich Reaction Advantages and Limitations

  • Advantages : Single-step introduction of the aminomethyl group; avoids handling hazardous halides.

  • Limitations : Moderate yields due to competing side reactions; requires precise control of stoichiometry.

Halogenation-Amination Advantages and Limitations

  • Advantages : Higher regioselectivity; amenable to scale-up.

  • Limitations : Involves toxic halogenating agents; additional purification steps needed .

Chemical Reactions Analysis

Types of Reactions

3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions, receptor binding, and cellular processes.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways and physiological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Carboxylic Acid Derivatives with Alkyl/Aryl Substituents

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • Formula : C₇H₁₀N₂O₂.
  • CAS : 50920-65-3.
  • Similarity Score : 0.82 .
  • Simpler alkyl substituents may lower steric hindrance compared to the target compound.
3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • Formula : C₇H₁₀N₂O₂.
  • CAS : 26308-42-7.
  • Similarity Score : 0.81 .
  • Key Differences: Ethyl group at position 3 instead of the amino methyl moiety. Likely exhibits lower polarity and altered solubility profiles.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
  • Formula : C₆H₅F₃N₂O₂.
  • CAS: Not provided (MDL: MFCD15143226).
  • Key Differences : Trifluoromethyl group enhances electronegativity and metabolic stability. Higher acidity (pKa ~1–2) compared to the target compound .

Pyrazole Derivatives with Amino/Alkylamino Substituents

3-{[Cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-5-carboxylic acid
  • Formula : C₁₃H₂₁N₃O₂.
  • CAS : 1223748-43-3.
  • Molar Mass : 251.33 g/mol .
5-Isopropyl-1H-pyrazole-3-carboxylic acid
  • Formula : C₇H₁₀N₂O₂.
  • CAS : 92933-47-4.
  • Key Differences: Isopropyl group directly attached to the pyrazole ring. Absence of the amino methyl linker limits its ability to form ionic interactions in biological systems .

Heterocyclic Hybrids and Ester Derivatives

5-(1-Ethyl-5-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid
  • Formula : C₁₀H₁₁N₃O₃.
  • Molar Mass : 221.22 g/mol .
3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
  • Formula : C₈H₁₀N₂O₄.
  • CAS : 199480-36-8.
  • Key Differences : Ethoxycarbonyl group acts as a prodrug moiety, improving lipophilicity and bioavailability compared to the carboxylic acid form .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Substituent Melting Point (°C) Solubility Profile
Target Compound Ethyl(isopropyl)amino methyl 131–134 Ethanol, DMSO
5-Isopropyl-1H-pyrazole-3-carboxylic acid Isopropyl Not reported Lower polarity
3-(Trifluoromethyl) derivative CF₃ Not reported High metabolic stability
Ethoxycarbonyl ester COOEt Not reported Enhanced lipophilicity

    Biological Activity

    3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid, with the CAS number 1223748-32-0, is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

    • Molecular Formula : C11H19N3O2
    • Molar Mass : 225.29 g/mol
    • Storage Conditions : Room temperature
    • Hazard Classification : Irritant

    The biological activity of pyrazole derivatives often involves their interaction with various molecular targets, including enzymes and receptors. The specific compound in focus may act through:

    • Enzyme Inhibition : Binding to active sites of enzymes, inhibiting their catalytic functions.
    • Receptor Modulation : Acting as agonists or antagonists to modulate receptor activity and downstream signaling pathways.

    Antitumor Activity

    Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

    CompoundCell LineIC50 (µM)
    Compound AMCF73.79
    Compound BNCI-H46042.30
    Compound CHep-23.25
    Compound DA54926.00

    These findings suggest that the compound may exhibit similar properties, warranting further investigation into its anticancer efficacy.

    Case Studies

    • Study on Antitumor Efficacy : A study evaluated a series of pyrazole derivatives, including those similar to this compound, revealing significant inhibition of cell proliferation in MCF7 and A549 cell lines with IC50 values ranging from 3.79 µM to 26 µM .
    • Mechanistic Insights : Another investigation into the mechanism revealed that certain pyrazole derivatives could inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, indicating a strong potential for targeted cancer therapy .

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

    • Methodology :

    • Route 1 : Utilize a nucleophilic substitution reaction starting from 1-methyl-5-chloropyrazole-3-carboxylic acid. React with ethyl(isopropyl)amine in DMF at 50–60°C for 3–5 hours, followed by acidification to precipitate the product. Yields can exceed 70% with careful control of stoichiometry (5:1 amine:substrate ratio) .
    • Route 2 : Employ coupling reagents (e.g., Oxyma/DIC) to functionalize the pyrazole core. For example, introduce the ethyl(isopropyl)aminomethyl group via reductive amination using sodium cyanoborohydride in DCM/MeOH (1:1) under inert conditions .
    • Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization from ethanol/water mixtures to achieve >95% purity .

    Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

    • Methodology :

    • NMR : Key signals include:
    • Pyrazole protons : Singlets at δ 6.2–6.5 ppm (C4-H) and δ 3.8–4.0 ppm (N–CH3).
    • Ethyl(isopropyl)amino group : Multiplets at δ 1.1–1.3 ppm (CH2CH3) and δ 1.4–1.6 ppm (CH(CH3)2) .
    • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA). Retention time typically 8–10 minutes .
    • Mass Spectrometry : ESI-MS expected [M+H]+ at m/z 155.17 (molecular ion) .

    Q. What physicochemical properties (e.g., solubility, logP) are critical for designing in vitro assays?

    • Key Data :

    • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<1 mg/mL at pH 7.4). Adjust pH to >9 for aqueous solubility via deprotonation of the carboxylic acid group .
    • logP : Predicted logP = 1.2–1.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity .
    • Stability : Stable under inert storage (−20°C, desiccated) but prone to hydrolysis in acidic/alkaline conditions .

    Advanced Research Questions

    Q. How can computational modeling predict the biological targets of this compound, and what validation strategies are recommended?

    • Methodology :

    • Molecular Docking : Use AutoDock Vina to screen against cysteine protease targets (e.g., cathepsin L). The carboxylic acid group may chelate catalytic cysteine residues, while the ethyl(isopropyl)aminomethyl moiety occupies hydrophobic S2 pockets .
    • Validation : Compare docking scores with known inhibitors (e.g., 3-(tert-butyl)-1-methyl-pyrazole-5-carboxylic acid derivatives). Validate via enzymatic assays (IC50 determination) using fluorogenic substrates .

    Q. What experimental strategies resolve contradictions in reported biological activity data across different assays?

    • Methodology :

    • Assay Standardization : Control variables such as buffer pH (e.g., citrate vs. phosphate buffers affect ionization of the carboxylic acid group) and cell passage number .
    • Dose-Response Curves : Perform triplicate experiments with positive/negative controls. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
    • Statistical Analysis : Apply ANOVA or non-parametric tests to assess significance. Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference data .

    Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

    • Methodology :

    • Systematic Substitution : Replace the ethyl(isopropyl)amino group with bioisosteres (e.g., cyclopropylmethyl or pyrrolidinyl groups) to modulate lipophilicity and target affinity .
    • Functional Group Analysis :
    • Carboxylic Acid : Critical for target binding; esterification reduces activity but improves membrane permeability .
    • Pyrazole Core : Methylation at N1 enhances metabolic stability compared to unsubstituted analogs .
    • In Vivo Testing : Assess pharmacokinetics (e.g., oral bioavailability in rodent models) after identifying lead candidates .

    Q. What safety protocols are essential for handling this compound in laboratory settings?

    • Methodology :

    • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdowns to prevent environmental contamination .
    • Storage : Keep in amber glass vials under nitrogen at −20°C to prevent degradation .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.